molecular formula C13H13NO5 B2430928 Methyl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-01-5

Methyl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2430928
CAS RN: 300674-01-5
M. Wt: 263.249
InChI Key: VWHVKJOGQICFMT-UHFFFAOYSA-N
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Description

Compounds with carbamoyl groups are often involved in biological systems and pharmaceuticals . They can be part of larger molecules, such as peptides, or they can be the primary functional group in a molecule .


Synthesis Analysis

The synthesis of carbamoyl-containing compounds can involve various methods. One common method is the reaction of an amine with a carboxylic acid or its derivative to form a carbamoyl group .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . The structure can provide insights into the compound’s properties and reactivity .


Chemical Reactions Analysis

Carbamoyl groups can participate in various chemical reactions. For example, they can undergo decarboxylation to generate carbamoyl radicals . These radicals can then engage in diverse radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties can include solubility, stability, reactivity, and others .

Scientific Research Applications

Antimicrobial Activity

Synthesis and Antimicrobial Applications Methyl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate and its derivatives have been explored for their antimicrobial properties. Krawiecka et al. (2012) synthesized halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, testing them for antimicrobial activity against various bacteria and yeasts. Their research indicated potential antimicrobial applications of these compounds Krawiecka et al., 2012.

Antitubercular Activity Bodke et al. (2017) investigated novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives, including a focus on their antitubercular activity. Their findings contribute to understanding the potential role of benzofuran derivatives in treating tuberculosis Bodke et al., 2017.

Enzyme Inhibition

Anticholinesterase Activity Research by Luo et al. (2005) involved the synthesis of novel carbamates based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, derived from benzofuran compounds. These compounds showed potent inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential use in treating diseases related to enzyme dysfunction Luo et al., 2005.

Cancer Research

Antiproliferative Activity Ma et al. (2017) discovered new compounds from Daphniphyllum macropodum, including methyl (E)-6-hydroxy-2-(4-hydroxyphenyl)-5-(prop-1-en-1-yl)benzofuran-3-carboxylate, showing significant antiproliferative activity on human NSCLC A549 and H460 cell lines. This research opens avenues for exploring benzofuran derivatives in cancer treatment Ma et al., 2017.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, some carbamoyl-containing compounds can act as inhibitors of certain enzymes .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow safety protocols .

Future Directions

The study of carbamoyl-containing compounds is a vibrant field with many potential applications in pharmaceuticals and other areas. Future research could focus on developing new synthesis methods, studying the properties of these compounds, and exploring their potential applications .

properties

IUPAC Name

methyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-7-12(13(16)17-2)9-5-8(18-6-11(14)15)3-4-10(9)19-7/h3-5H,6H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHVKJOGQICFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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